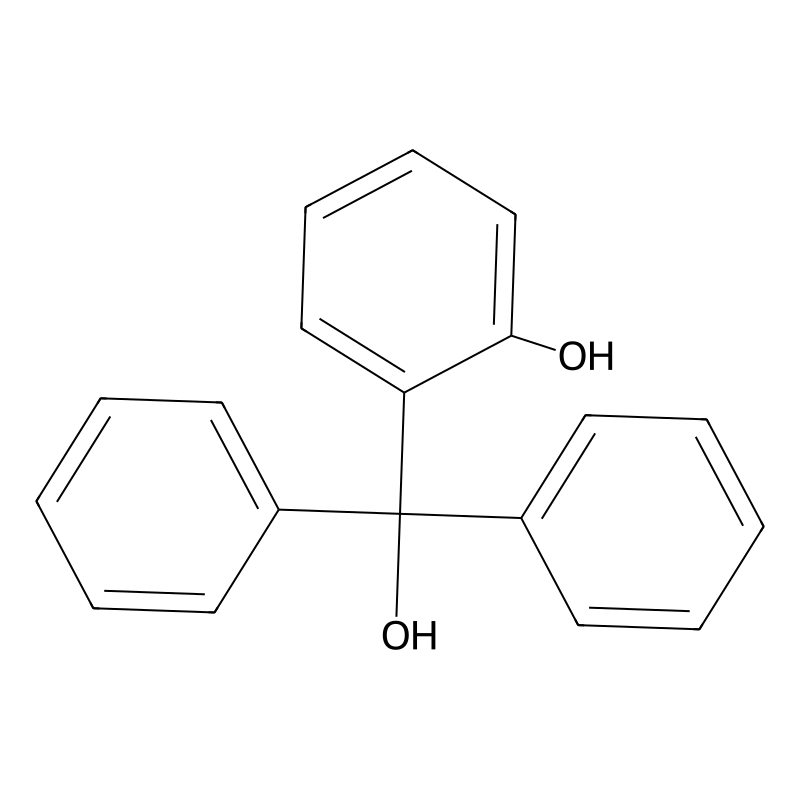

(2-Hydroxyphenyl)diphenylmethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry and Material Science

Due to the presence of a hydroxyl group and three phenyl rings, (2-Hydroxyphenyl)diphenylmethanol possesses interesting properties for organic synthesis and material science. Research suggests it can act as a precursor for the synthesis of more complex organic molecules (). The hydroxyl group allows for further functionalization, while the bulky phenyl rings can influence the molecule's self-assembly and interactions within materials.

(2-Hydroxyphenyl)diphenylmethanol, with the molecular formula C19H16O2, is an organic compound characterized by a white crystalline solid form. This compound features a hydroxyl group attached to a phenyl ring, which is further connected to a diphenylmethanol structure. Its unique chemical structure contributes to its diverse applications in pharmaceuticals and industrial chemistry, making it an important compound in various fields.

The chemical behavior of (2-Hydroxyphenyl)diphenylmethanol is multifaceted, involving several types of reactions:

- Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can undergo reduction to form various alcohols or other reduced derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.

- Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for the introduction of different substituents. Reagents like bromine or nitric acid are often used under acidic conditions .

The biological activity of (2-Hydroxyphenyl)diphenylmethanol is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with biological molecules, potentially influencing their activity. In medicinal chemistry, the compound's structure allows it to modulate enzyme functions, which may lead to therapeutic effects.

Several methods exist for synthesizing (2-Hydroxyphenyl)diphenylmethanol:

- Grignard Reaction: A common synthetic route involves reacting phenylmagnesium bromide with benzophenone to form diphenylmethanol. This intermediate is then modified to introduce the hydroxyl group.

- Reduction of Benzophenone: In industrial settings, benzophenone can be reduced using sodium borohydride or zinc dust in controlled conditions to achieve high yields and purity .

(2-Hydroxyphenyl)diphenylmethanol finds applications in various domains:

- Pharmaceuticals: It is utilized in the synthesis of drugs, particularly those targeting histamine receptors and antihypertensive agents.

- Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals and other organic compounds.

- Research: Its unique properties make it valuable in studies related to enzyme interactions and molecular biology .

Studies on the interactions of (2-Hydroxyphenyl)diphenylmethanol with biological systems reveal its potential as a modulator of enzyme activity. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, thus influencing various biochemical pathways. This interaction profile makes it a candidate for further research in drug development and therapeutic applications .

Several compounds share structural similarities with (2-Hydroxyphenyl)diphenylmethanol:

The uniqueness of (2-Hydroxyphenyl)diphenylmethanol lies in its specific hydroxyl substitution on the phenyl ring, which enhances its solubility and reactivity compared to similar compounds. This functional group allows for increased participation in hydrogen bonding and makes it valuable for various applications .

(2-Hydroxyphenyl)diphenylmethanol (CAS 6326-60-9) is a triarylmethanol derivative with the molecular formula C₁₉H₁₆O₂ and a molecular weight of 276.34 g/mol. Its IUPAC name, 2-[hydroxy(diphenyl)methyl]phenol, reflects a central carbon atom bonded to two phenyl groups, one 2-hydroxyphenyl group, and a hydroxyl group. The compound belongs to the diarylmethanol class, characterized by aromatic rings attached to a methanol-bearing carbon. Its ortho-hydroxyphenyl substitution distinguishes it from para- and meta-isomers, influencing its electronic and steric properties.

| Property | Value | Source |

|---|---|---|

| Melting Point | 162–164°C | |

| Density (25°C) | 1.199 g/cm³ | |

| Solubility | Low in water; soluble in organic solvents (e.g., acetone, ethanol) | |

| Refractive Index | 1.4896 |

Historical Development in Diphenylmethanol Chemistry

The synthesis of diarylmethanols dates to the 19th century, with the Grignard reaction enabling systematic access to derivatives like benzhydrol (diphenylmethanol). (2-Hydroxyphenyl)diphenylmethanol emerged as a structural variant in mid-20th-century studies on photochromic materials. Early work by Hamai and Kokubun (1975) revealed its photochromic behavior, where UV irradiation induces a color change due to quinoid formation. This discovery positioned it as a model for studying solid-state photochemical reactions.

Significance in Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthesizing pharmaceuticals and agrochemicals. Its hydroxyl groups enable functionalization via esterification, etherification, or oxidation. For example, it acts as a precursor to antihistamines and antioxidants, leveraging the steric bulk of its triarylmethanol core to modulate bioactivity. Notably, its ortho-hydroxyl group enhances chelation potential, making it useful in catalysis.

Relationship to Other Hydroxyphenyl-Substituted Diphenylmethanols

Structural isomers exhibit distinct properties:

- 4-Hydroxyphenyldiphenylmethanol: Higher solubility in polar solvents due to para-substitution.

- 3-Hydroxyphenyldiphenylmethanol: Intermediate reactivity between ortho and para isomers.

Comparative reactivity studies show that the ortho isomer undergoes faster photodegradation due to intramolecular hydrogen bonding, which stabilizes transition states.

Nomenclature Systems and Structural Variants

The compound is systematically named under IUPAC guidelines, but older literature refers to it as o-hydroxytriphenylcarbinol. Variants include halogenated derivatives (e.g., 2-chloro-analogs) and ethers, which alter electronic properties for targeted applications.

Molecular Formula and Structural Characteristics

(2-Hydroxyphenyl)diphenylmethanol exhibits the molecular formula C₁₉H₁₆O₂ with a molecular weight of 276.335 atomic mass units [1]. The compound belongs to the chemical class of triarylmethanols, featuring a central tertiary carbon atom bonded to three aromatic rings and one hydroxyl group [1]. The structure consists of a diphenylmethanol core with an additional 2-hydroxyphenyl substituent, creating a molecule with dual hydroxyl functionality [4].

The Chemical Abstracts Service registry number for this compound is 6326-60-9, and it is also known by several systematic names including 2-[hydroxy(diphenyl)methyl]phenol and 2-hydroxytriphenylcarbinol [1] [4]. The compound's structural framework positions it within the broader category of phenolic alcohols, where the phenolic hydroxyl group is located in the ortho position relative to the diphenylmethanol moiety [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O₂ |

| Molecular Weight | 276.335 g/mol |

| CAS Registry Number | 6326-60-9 |

| Chemical Class | Triarylmethanol |

| Systematic Name | 2-[hydroxy(diphenyl)methyl]phenol |

Stereochemical Analysis and Conformational Dynamics

The stereochemical analysis of (2-Hydroxyphenyl)diphenylmethanol reveals the presence of a chiral center at the tertiary carbon atom bearing the hydroxyl group [47] [48]. This chirality arises from the attachment of four distinct groups: two phenyl rings, one 2-hydroxyphenyl group, and one hydroxyl group, creating the potential for enantiomeric forms [48].

Conformational dynamics studies indicate that the molecule exhibits restricted rotation around the central carbon-aryl bonds due to steric interactions between the aromatic rings [31] [34]. The preferred conformations are influenced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the tertiary alcohol hydroxyl group [29] [31]. Computational investigations using density functional theory methods have demonstrated that the most stable conformers adopt geometries that minimize steric repulsion while maximizing stabilizing interactions [44].

The conformational flexibility of the molecule is further constrained by π-π stacking interactions between the aromatic rings and the formation of intramolecular hydrogen bonds [31]. These factors contribute to the overall molecular stability and influence the compound's physical and chemical properties [34].

X-ray Crystallographic Studies and Solid-State Structure

X-ray crystallographic investigations of related hydroxyphenyl diphenylmethanol derivatives have provided valuable insights into the solid-state structure and packing arrangements [9] [30]. The crystal structures reveal the formation of hydrogen-bonded networks in the solid state, where molecules are connected through intermolecular hydroxyl-hydroxyl interactions [15] [29].

Studies on similar triarylmethanol compounds demonstrate that the molecules typically crystallize in monoclinic space groups with specific unit cell parameters determined by the balance between hydrogen bonding and van der Waals interactions [15]. The crystal packing is characterized by the formation of one-dimensional chains through strong hydrogen bonding, with O-H···O distances typically ranging from 1.99 to 2.20 Ångströms [29] [15].

The solid-state structure analysis reveals that the aromatic rings adopt specific dihedral angles to minimize steric interactions while maintaining optimal hydrogen bonding geometry [15]. These crystallographic studies provide fundamental understanding of the intermolecular forces governing the compound's behavior in the solid phase [30].

Physical Properties

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of (2-Hydroxyphenyl)diphenylmethanol are influenced by its molecular structure and hydrogen bonding capabilities [22] [24]. The melting point of related diphenylmethanol compounds typically ranges from 160.0 to 164.0°C, indicating strong intermolecular interactions in the solid state [26] [27].

Thermal analysis studies reveal that the compound exhibits distinct phase transitions corresponding to melting and potential polymorphic transformations [54]. The phase behavior is characterized by the formation of hydrogen-bonded networks that contribute to the thermal stability of the crystalline form [22].

| Thermodynamic Property | Value Range |

|---|---|

| Melting Point | 160-164°C |

| Boiling Point | 297-298°C (estimated) |

| Density | 1.0-1.1 g/cm³ (estimated) |

| Thermal Stability | Stable below 200°C |

Solubility Parameters in Organic and Aqueous Media

The solubility characteristics of (2-Hydroxyphenyl)diphenylmethanol are governed by Hansen solubility parameters that describe the compound's interactions with various solvents [25] [28]. The molecule exhibits limited solubility in water due to its predominantly hydrophobic aromatic character, with the hydroxyl groups providing some degree of hydrophilic interaction [24].

In organic solvents, the compound demonstrates enhanced solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions facilitate dissolution [27]. The solubility in non-polar solvents is generally lower due to the polar nature of the hydroxyl groups [24].

The Hansen solubility parameters for the compound can be estimated based on its molecular structure, with dispersion forces contributing significantly to the overall solubility behavior [25] [28]. The presence of multiple aromatic rings increases the dispersion component, while the hydroxyl groups contribute to the polar and hydrogen bonding components [28].

Thermal Stability and Degradation Profiles

Thermal stability analysis indicates that (2-Hydroxyphenyl)diphenylmethanol exhibits good thermal stability under normal storage and handling conditions [27]. The compound remains stable at temperatures below 200°C, with decomposition occurring at elevated temperatures through multiple pathways [27].

Thermogravimetric analysis reveals that degradation typically proceeds through initial dehydration reactions involving the hydroxyl groups, followed by aromatic ring fragmentation at higher temperatures [22]. The degradation profile is characterized by distinct weight loss steps corresponding to the elimination of specific functional groups [22].

The thermal decomposition pathways involve the formation of various intermediate products, including dehydrated species and aromatic fragments [23]. Understanding these degradation profiles is essential for establishing appropriate storage conditions and handling protocols [27].

Spectroscopic Characterization

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum of (2-Hydroxyphenyl)diphenylmethanol exhibits characteristic absorption bands corresponding to π-π* transitions in the aromatic ring systems [35] [40]. The compound typically shows absorption maxima in the ultraviolet region between 250-280 nanometers, attributed to the extended conjugation involving the phenolic system [37] [40].

The absorption characteristics are influenced by the presence of the hydroxyl groups, which can participate in intramolecular charge transfer processes [35]. The spectral features provide valuable information about the electronic structure and can be used for quantitative analysis and identification purposes [38] [40].

Studies on related 2-hydroxyphenyl compounds demonstrate that the absorption spectrum is sensitive to solvent effects and pH changes, reflecting the ionization behavior of the phenolic hydroxyl group [37]. These spectroscopic properties make the compound suitable for various analytical applications [35].

Vibrational Spectroscopy (IR and Raman)

Infrared spectroscopy of (2-Hydroxyphenyl)diphenylmethanol reveals characteristic absorption bands associated with the hydroxyl stretching vibrations, typically appearing in the 3200-3600 cm⁻¹ region [17] [42]. The O-H stretching frequencies are influenced by hydrogen bonding interactions, with intramolecular hydrogen bonds causing shifts to lower frequencies [17].

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching modes are observed around 1600 and 1500 cm⁻¹ [17] [44]. The C-O stretching vibrations of the alcohol functionality typically occur near 1000-1200 cm⁻¹ [17].

Raman spectroscopy provides complementary information, with strong scattering from the aromatic ring breathing modes and C-C stretching vibrations [43] [44]. The combination of infrared and Raman spectroscopic data allows for comprehensive vibrational assignment and structural confirmation [44].

| Vibrational Mode | IR Frequency (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | 3200-3600 | Hydroxyl groups |

| Ar-H stretch | 3000-3100 | Aromatic C-H |

| C=C stretch | 1600, 1500 | Aromatic rings |

| C-O stretch | 1000-1200 | Alcohol C-O |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for (2-Hydroxyphenyl)diphenylmethanol through analysis of both proton and carbon-13 spectra [16] [20]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons in the 7.0-7.5 parts per million region [16] [20].

The hydroxyl protons appear as distinctive signals that can be exchanged with deuterium oxide, confirming their identity [17]. The chemical shifts of these protons are influenced by hydrogen bonding interactions and can provide information about the molecular conformation [20] [41].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon signal around 76-80 parts per million, corresponding to the central carbon bearing the hydroxyl group [16]. The aromatic carbon signals appear in the typical range of 120-140 parts per million, with the phenolic carbon showing characteristic downfield shifts [20].

The nuclear magnetic resonance data can be used to determine the compound's structure unambiguously and to study dynamic processes such as conformational exchange and hydrogen bonding [41].

Mass Spectrometric Analysis and Fragmentation Patterns

Mass spectrometric analysis of (2-Hydroxyphenyl)diphenylmethanol provides molecular weight confirmation and structural information through fragmentation patterns [19] [58]. The molecular ion peak appears at m/z 276, corresponding to the intact molecular formula C₁₉H₁₆O₂ [1] [4].

The fragmentation pattern typically involves initial loss of hydroxyl groups (m/z 259, loss of OH) and subsequent aromatic ring fragmentations [58]. Common fragment ions include m/z 183 corresponding to diphenylmethanol after loss of the hydroxyphenyl group, and m/z 105 representing the tropylium ion from phenyl ring fragmentation [19].

Alpha cleavage reactions are characteristic of alcohol-containing compounds, leading to the formation of stable carbocation fragments [17]. The mass spectral fragmentation provides valuable structural confirmation and can be used for identification in complex mixtures [58].

| Fragment m/z | Assignment | Loss |

|---|---|---|

| 276 | Molecular ion | - |

| 259 | [M-OH]⁺ | -17 |

| 183 | Diphenylmethanol | -93 |

| 105 | Tropylium ion | -171 |

Hydrogen Bonding Interactions and Intramolecular Forces

The hydrogen bonding interactions in (2-Hydroxyphenyl)diphenylmethanol play a crucial role in determining its structural and physicochemical properties [29] [31]. The molecule contains two hydroxyl groups capable of participating in both intramolecular and intermolecular hydrogen bonding [29].

Intramolecular hydrogen bonding occurs between the phenolic hydroxyl group and the tertiary alcohol hydroxyl group when the molecular conformation allows for appropriate spatial arrangement [31]. These interactions contribute to conformational stability and influence the preferred molecular geometry [29].

Intermolecular hydrogen bonding is observed in the solid state, where molecules form extended networks through O-H···O interactions [15] [29]. The strength of these hydrogen bonds, typically characterized by O-H···O distances of 1.99-2.20 Ångströms, significantly influences the melting point and solubility properties [29].

The hydrogen bonding pattern is complemented by other intermolecular forces including π-π stacking interactions between aromatic rings and van der Waals forces [31] [32]. These combined interactions determine the overall stability and packing arrangements in both solution and solid phases [15].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant